4-((Anthracen-9-ylmethylene)amino)benzenesulfonamide
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Overview
Description
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the development of metal–organic complexes with potential applications as antimicrobial, anticancer, antioxidant, and enzyme inhibition agents .
Mode of Action
The compound is synthesized through a condensation methodology with acid catalyst approaches, resulting in a Schiff base ligand . This ligand then coordinates with a transition metal ion in an ethanolic medium to form metal–ligand complexes .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to potential antimicrobial, anticancer, antioxidant, and enzyme inhibition effects .
Result of Action
Similar compounds have shown potential against the colon cancer cell line colo-205 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Anthracen-9-ylmethylene)amino)benzenesulfonamide typically involves a condensation reaction between 9-anthracene carboxaldehyde and a suitable amine, such as benzenesulfonamide. This reaction is often catalyzed by an acid and carried out in an ethanolic medium. The general reaction scheme is as follows :
- Dissolve 9-anthracene carboxaldehyde and benzenesulfonamide in ethanol.
- Add a catalytic amount of acid (e.g., hydrochloric acid) to the reaction mixture.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((Anthracen-9-ylmethylene)amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine (Schiff base) group can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial, anticancer, and antioxidant activities.
Medicine: Potential therapeutic agent for treating cancer and infectious diseases.
Industry: Utilized in the development of sensors and catalysts.
Comparison with Similar Compounds
Similar Compounds
4-((Anthracen-9-ylmethylene)amino)-N-(pyridin-2-yl)benzenesulfonamide: A similar Schiff base ligand with a pyridine moiety.
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Another Schiff base compound with a methoxyphenyl group.
Uniqueness
4-((Anthracen-9-ylmethylene)amino)benzenesulfonamide is unique due to its specific combination of the anthracene and benzenesulfonamide moieties, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit a wide range of biological activities makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(anthracen-9-ylmethylideneamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c22-26(24,25)18-11-9-17(10-12-18)23-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H,(H2,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGDGIVYDGDGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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